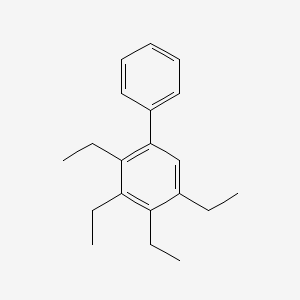
2,3,4,5-Tetraethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetraethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with four ethyl groups attached to the 2, 3, 4, and 5 positions of one of the benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent over-alkylation.
Industrial Production Methods
On an industrial scale, the production of 2,3,4,5-Tetraethyl-1,1’-biphenyl may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetraethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the benzene rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), Lewis acids.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
2,3,4,5-Tetraethyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,4,5-Tetraethyl-1,1’-biphenyl depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the ethyl groups on the benzene rings can influence the reactivity and orientation of the substituents. The compound’s interactions with molecular targets and pathways are determined by its structural features and the nature of the substituents introduced during chemical reactions.
Comparaison Avec Des Composés Similaires
2,3,4,5-Tetraethyl-1,1’-biphenyl can be compared with other biphenyl derivatives such as:
2,3,4,5-Tetramethyl-1,1’-biphenyl: Similar structure but with methyl groups instead of ethyl groups, leading to different physical and chemical properties.
2,3,4,5-Tetrachloro-1,1’-biphenyl:
2,3,4,5-Tetrafluoro-1,1’-biphenyl: Fluorine atoms impart unique electronic properties and reactivity.
Propriétés
Numéro CAS |
65775-46-4 |
|---|---|
Formule moléculaire |
C20H26 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
1,2,3,4-tetraethyl-5-phenylbenzene |
InChI |
InChI=1S/C20H26/c1-5-15-14-20(16-12-10-9-11-13-16)19(8-4)18(7-3)17(15)6-2/h9-14H,5-8H2,1-4H3 |
Clé InChI |
LYYLSKXZNTXVBW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1CC)CC)CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




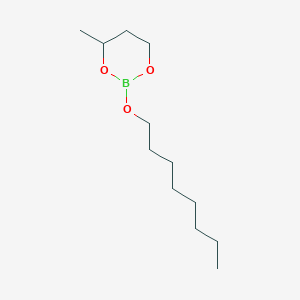
![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)

![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
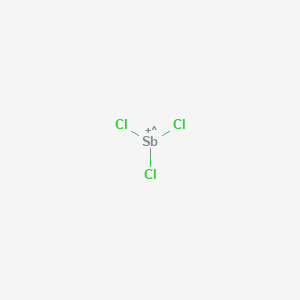

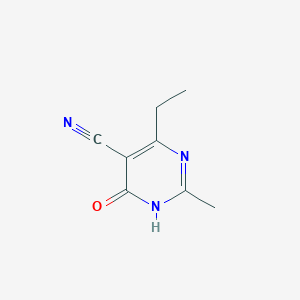
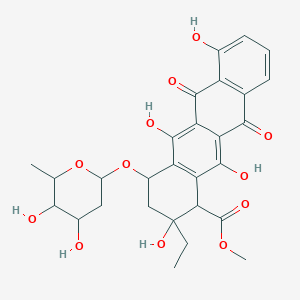

![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)

![(Z)-N-[Amino(pyridin-4-yl)methylidene]glycine](/img/structure/B14490491.png)
